REACTION_CXSMILES
|
CN1C(=O)CCC1.[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:28][CH2:29][CH3:30])=[C:24]([NH2:27])[CH:25]=3)[N:20]=[CH:19][C:18]=2[C:31]#[N:32])[CH:12]=[CH:13][C:14]=1[F:15].Cl.[CH3:34][N:35]([CH3:42])[CH2:36][CH:37]=[CH:38][C:39](Cl)=[O:40].C(=O)(O)[O-].[Na+]>CC#N.O>[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:28][CH2:29][CH3:30])=[C:24]([NH:27][C:39](=[O:40])[CH:38]=[CH:37][CH2:36][N:35]([CH3:42])[CH3:34])[CH:25]=3)[N:20]=[CH:19][C:18]=2[C:31]#[N:32])[CH:12]=[CH:13][C:14]=1[F:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.75 L
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
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Name
|
|
Quantity
|
0.0748 kg
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)N)OCC)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CC=CC(=O)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.209 kg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
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2.61 L
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring until a solution
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 3 L multi-neck flask equipped with agitator
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Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated to 40–45° C.
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Type
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TEMPERATURE
|
Details
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maintained for about (15 minutes)
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Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled to (0–10° C.)
|
Type
|
ADDITION
|
Details
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added via dip tube
|
Type
|
TEMPERATURE
|
Details
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positive nitrogen pressure, over (30–45 minutes) while maintaining the temperature (0–10° C.) for at least (2 hours)
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
Reaction completion
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Type
|
CUSTOM
|
Details
|
To a 12 L multi-neck flask equipped with agitator
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Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling to (20–24° C.) to which
|
Type
|
TEMPERATURE
|
Details
|
via dip tube and positive nitrogen pressure, to the 12 L flask over about (45–60 minutes) while maintaining the temperature at (20–24° C.)
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained at (20–24° C.) for at least (1 hour)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture on a Buchner funnel
|
Type
|
WASH
|
Details
|
rinse with water (3×0.40 kg, 3×0.40 L)
|
Type
|
TEMPERATURE
|
Details
|
maintain suction
|
Type
|
CUSTOM
|
Details
|
Dry the product in a vacuum oven at about (50° C.)
|
Type
|
CUSTOM
|
Details
|
for about (28–30 hours)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)NC(C=CCN(C)C)=O)OCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |